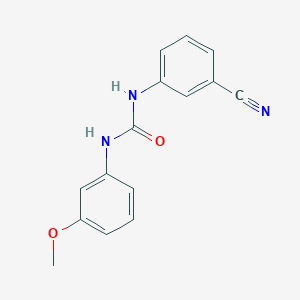![molecular formula C18H19NO3 B7457363 [1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as MFP or MP-10 and is a member of the phenylpiperidine class of compounds. MFP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of MFP is not fully understood, but it is believed to involve the modulation of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MFP has also been shown to interact with several receptors in the brain, including the mu-opioid receptor and the kappa-opioid receptor.
Biochemical and Physiological Effects:
MFP has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant properties. The compound has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its ability to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MFP in lab experiments is its ability to modulate several neurotransmitters and interact with multiple receptors in the brain, making it a versatile tool for studying various neurological conditions. However, the synthesis of MFP is a complex process that requires specialized equipment and expertise, which can limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on MFP, including investigating its potential use in treating various neurological conditions, such as depression, anxiety, and addiction. Further studies are also needed to fully understand the mechanism of action of MFP and its interactions with various receptors in the brain. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing MFP, which could increase its availability and reduce its cost.
Métodos De Síntesis
The synthesis of MFP involves several steps, including the reaction of 4-piperidone hydrochloride with 2-methylfuran-3-carboxylic acid to form the intermediate 1-(2-methylfuran-3-carbonyl)piperidin-4-ol. This intermediate is then converted to the final product, [1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone, through a series of chemical reactions. The synthesis of MFP is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MFP has been extensively studied for its potential applications in medical research. The compound has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant properties. MFP has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its ability to improve cognitive function.
Propiedades
IUPAC Name |
[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-16(9-12-22-13)18(21)19-10-7-15(8-11-19)17(20)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSVTDMPJDXNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)